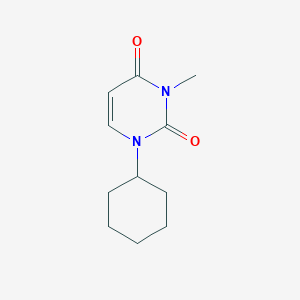
1-cyclohexyl-3-methylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclohexyl-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. A common method might include the reaction of cyclohexylamine with a suitable diketone or diester, followed by cyclization in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including considerations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors or other advanced manufacturing techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-cyclohexyl-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to more reduced forms using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents might include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions would depend on the specific substituents involved but might include acidic or basic catalysts.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
1-cyclohexyl-3-methylpyrimidine-2,4(1H,3H)-dione might have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical studies or as a ligand in binding studies.
Medicine: Potential therapeutic applications, though specific uses would require further research.
Industry: Use in the production of materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action for 1-cyclohexyl-3-methylpyrimidine-2,4(1H,3H)-dione would depend on its specific interactions with molecular targets. This might involve binding to specific enzymes or receptors, altering their activity, and affecting downstream pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-cyclohexyl-3-methylpyrimidine-2,4-dione: A closely related compound with similar structural features.
1-cyclohexyl-3-methylpyrimidine-2,4(1H,3H)-trione: Another related compound with an additional oxygen atom.
Uniqueness
1-cyclohexyl-3-methylpyrimidine-2,4(1H,3H)-dione might be unique in its specific substitution pattern and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
21031-75-4 |
|---|---|
Formule moléculaire |
C11H16N2O2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
1-cyclohexyl-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O2/c1-12-10(14)7-8-13(11(12)15)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3 |
Clé InChI |
HTSUBJPVNWIPEH-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C=CN(C1=O)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


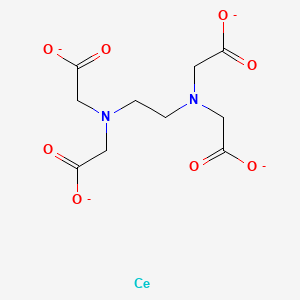
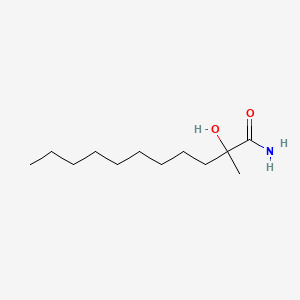

![Methyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14711870.png)

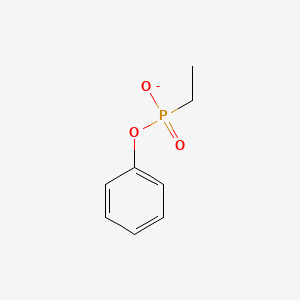
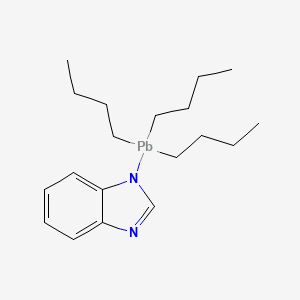
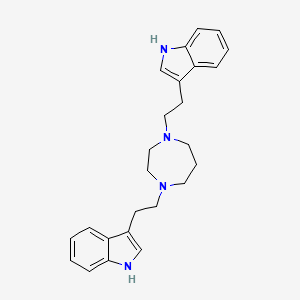
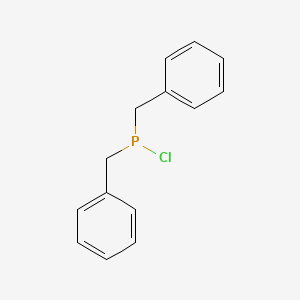
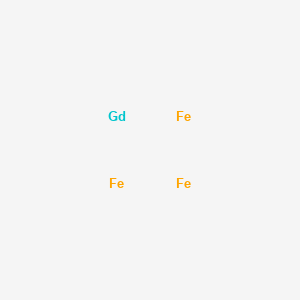
![2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B14711904.png)


![4-[Bis(2-chloroethyl)amino]benzenethiol](/img/structure/B14711918.png)
